molecular formula C4H13ClN2S2 B1196402 Cystamine hydrochloride CAS No. 17173-68-1

Cystamine hydrochloride

Cat. No. B1196402
CAS RN: 17173-68-1
M. Wt: 188.7 g/mol
InChI Key: NULDEVQACXJZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.

Scientific Research Applications

Neuroprotection and Neurodegenerative Diseases

Cystamine hydrochloride exhibits neuroprotective properties in various neurodegenerative models, including Huntington's and Parkinson's diseases. It's thought to function through mechanisms like inhibiting transglutaminase activity and increasing levels of cellular antioxidants like l-cysteine. Notably, in Huntington's disease models, cystamine has been shown to decrease huntingtin aggregates and increase brain levels of brain-derived neurotrophic factor (BDNF) (Fox et al., 2004), (Gibrat et al., 2010), (Cisbani et al., 2015).

Radioprotection

Cystamine is known for its radioprotective properties. It has been used in clinical radiation therapy to protect normal tissues. Its protective effect is attributed to its radical-capturing ability, competing with ferrous ions for various free radicals formed during irradiation. This has been demonstrated using the ferrous sulfate (Fricke) dosimeter and Monte Carlo simulations (Meesat et al., 2012), (Sepúlveda et al., 2019).

Cardiovascular and Liver Health

Cystamine has been found to be beneficial in cardiovascular health, particularly in lupus-prone mice where it decreased left ventricular mass and suppressed IL-6 mediated hypertrophic signaling. It also demonstrates potential in ameliorating liver fibrosis induced by carbon tetrachloride, possibly due to its effect on reducing the synthesis of extracellular matrix (Tzang et al., 2013), (Qiu et al., 2007).

Chemical and Cosmetic Applications

Cystamine has applications in chemical sensors and cosmetics. It has been used in cosmetics as an antioxidant and in hair products. Studies have also explored its use in sensors for chemical warfare agents, highlighting its diverse applications beyond medicine (Khan et al., 2007), (Kim & Na, 2019).

properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULDEVQACXJZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-85-4 (Parent)
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10169152
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cystamine hydrochloride

CAS RN

56-17-7, 17173-68-1, 1072-22-6
Record name Cystamine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cystamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cystamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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